Methyl 3-amino-8-bromo-1-naphthoate
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Overview
Description
Methyl 3-amino-8-bromo-1-naphthoate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of naphthalene, featuring both amino and bromo substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-8-bromo-1-naphthoate typically involves the bromination of methyl naphthoate followed by amination. One common method includes:
Bromination: Methyl naphthoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group at the 8-position.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-8-bromo-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide, thiols, or alkyl halides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: De-brominated naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-8-bromo-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-8-bromo-1-naphthoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-bromo-1-naphthoate: Lacks the amino group, making it less versatile in biological applications.
Methyl 3-amino-1-naphthoate:
Methyl 3-nitro-8-bromo-1-naphthoate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Uniqueness
Methyl 3-amino-8-bromo-1-naphthoate is unique due to the presence of both amino and bromo groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological studies.
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 3-amino-8-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,14H2,1H3 |
InChI Key |
SAXUBLGNXNSVRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)N)C=CC=C2Br |
Origin of Product |
United States |
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